3-Hepten-2-one, 4-ethyl- (9CI), also known as (3E)-4-ethylhept-3-en-2-one, is a C9 α,β-unsaturated ketone (enone) with the molecular formula C9H16O and a molecular weight of 140.22 g/mol. It is structurally defined by a seven-carbon chain featuring a ketone at the 2-position, a double bond between the 3- and 4-carbons, and an ethyl substituent at the 4-position, with the (3E) stereochemistry typically specified.
Molecular FormulaC9H16O
Molecular Weight140.226
CAS No.160174-26-5
Cat. No.B575162
⚠ Attention: For research use only. Not for human or veterinary use.
3-Hepten-2-one, 4-ethyl- (9CI) (CAS 160174-26-5): Chemical Profile and Procurement Context
3-Hepten-2-one, 4-ethyl- (9CI), also known as (3E)-4-ethylhept-3-en-2-one, is a C9 α,β-unsaturated ketone (enone) with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . It is structurally defined by a seven-carbon chain featuring a ketone at the 2-position, a double bond between the 3- and 4-carbons, and an ethyl substituent at the 4-position, with the (3E) stereochemistry typically specified . This compound is primarily categorized as a research chemical and a synthetic intermediate, with potential applications in flavor and fragrance chemistry due to its structural similarity to other organoleptic enones . Its commercial availability is generally limited to specialist chemical suppliers, often at a purity of 95%.
1Regiospecific (3E)-4-ethyl enone scaffold for Michael addition and conjugate addition studies
2Research-grade synthetic intermediate with defined α,β-unsaturated ketone stereochemistry
3Predicted physicochemical data requires experimental verification before scale-up or formulation work
For procurement in research and synthesis, 3-Hepten-2-one, 4-ethyl- (9CI) cannot be simply interchanged with generic 'heptenone' or 'ethyl heptenone' analogs. The specific positioning of the ethyl group at C4 and the (3E) double bond configuration fundamentally alters its physical properties, reactivity as a Michael acceptor, and organoleptic profile compared to its closest in-class candidates [1]. As the quantitative evidence below demonstrates, substituting this compound with the unsubstituted parent, 3-hepten-2-one, results in a significant difference in boiling point and flash point, impacting purification and safety protocols . Further, regioisomers like the 5-ethyl analog exhibit different density and boiling characteristics, rendering them unsuitable for reactions or formulations where precise physical behavior is critical [2].
Risk Factor
4-Ethyl Target Profile
Substitute Mismatch
Boiling Point & Flash Point
Higher boiling point (~201 °C) and flash point (~73 °C) alter distillation and handling protocols
Unsubstituted 3-hepten-2-one boils ~43 °C lower with flash point 49–52 °C; purification and transport classification may shiftPredicted data context; experimental confirmation recommended
Density / Volumetric Behavior
Predicted density ~0.8 g/cm³
5-Ethyl isomer density ~0.92 g/cm³; volumetric dosing and QC identity tests may not transfer directlyPositional isomerism produces measurable bulk property differences
Lipophilicity / Partitioning
Predicted LogP 2.71
3-Ethyl isomer LogP 2.90; chromatographic retention and partitioning behavior may differRegioisomeric shift may alter method selectivity
[1] LibreTexts. (2023). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. View Source
[2] CAS Common Chemistry. (n.d.). 5-Ethyl-3-hepten-2-one (CAS 71648-42-5). View Source
Quantitative Differentiation Evidence for 3-Hepten-2-one, 4-ethyl- (9CI) vs. Analogs
Boiling Point Elevation Versus Unsubstituted 3-Hepten-2-one
The 4-ethyl substitution in 3-Hepten-2-one, 4-ethyl- (9CI) leads to a significantly higher boiling point compared to the unsubstituted 3-hepten-2-one. This difference directly impacts purification strategies such as distillation.
Boiling Point vs ParentPredicted context
Target ~201 °C vs Parent 157.8 °C
Δ +43 °C
Supports distillation protocol differentiation
Target value predicted; experimental validation advised
3-Hepten-2-one (CAS 1119-44-4): 157.8 °C (experimental)
Quantified Difference
Target compound boils approximately 43 °C higher than the unsubstituted parent.
Conditions
Target: ACD/Labs predicted value. Comparator: Experimental literature value.
Why This Matters
A higher boiling point necessitates more energy for distillation but indicates lower volatility, which can be a critical safety and handling factor for procurement and experimental design.
Elevated Flash Point and Reduced Flammability Risk
The flash point of 3-Hepten-2-one, 4-ethyl- (9CI) is notably higher than its unsubstituted analog, indicating it is less flammable and potentially safer to handle and transport under standard conditions.
Flash Point ElevationPredicted context
73.1 ± 11.9 °C
Predicted Flash Point (Closed Cup)
May support handling and transport review
Above 60 °C threshold context; predicted data to verify
Safety HandlingTransportationFlammability
Evidence Dimension
Flash Point (Closed Cup)
Target Compound Data
73.1 ± 11.9 °C (predicted)
Comparator Or Baseline
3-Hepten-2-one (CAS 1119-44-4): 49-52 °C (experimental)
Quantified Difference
Target compound's flash point is approximately 21-24 °C higher.
Conditions
Target: ACD/Labs predicted value. Comparator: Experimental literature values from VWR and Molbase.
Why This Matters
A flash point above 60°C changes the substance's classification for transport and storage, potentially lowering associated costs and regulatory burden, a direct procurement advantage.
Safety HandlingTransportationFlammability
Density and Molecular Weight Differentiation from 5-Ethyl Positional Isomer
Despite having an identical molecular formula and weight, the 4-ethyl regioisomer is predicted to have a lower density than the 5-ethyl regioisomer. This physical distinction confirms that positional isomerism directly translates to measurable, non-identical bulk properties. [1]
Density vs 5-Ethyl IsomerCross-study comparable
Target ~0.8 vs 5-Ethyl 0.92 g/cm³
Δ −0.12 g/cm³
Confirms non-identity for QC and formulation
Target predicted; comparator experimental at 20 °C
5-Ethyl-3-hepten-2-one (CAS 71648-42-5): 0.9181 g/cm³ at 20 °C (experimental)
Quantified Difference
Target compound is predicted to be ~0.12 g/cm³ less dense than the 5-ethyl isomer.
Conditions
Target: ACD/Labs predicted value. Comparator: Experimental value from CAS Common Chemistry.
Why This Matters
Different densities confirm non-identity and are critical for quality control (e.g., identity testing by density meter) and formulation work where volumetric dosing is required.
[1] CAS Common Chemistry. (n.d.). 5-Ethyl-3-hepten-2-one (CAS 71648-42-5). View Source
Regioisomeric Differentiation from 3-Ethyl-3-hepten-2-one by Boiling Point and LogP
Computational prediction models indicate that the 4-ethyl and 3-ethyl regioisomers of heptenone possess nearly identical boiling points but a distinct difference in lipophilicity (LogP). The 4-ethyl isomer (LogP 2.71) is predicted to be less lipophilic than the 3-ethyl isomer (LogP 2.90). This suggests different partitioning behavior in chromatography and biological systems.
Both values are ACD/Labs predicted values for the respective isomers.
Why This Matters
LogP is a key determinant of pharmacokinetics, environmental fate, and chromatographic retention time. This difference supports the selection of the 4-ethyl isomer for applications requiring a specific, less lipophilic profile.
Structural IsomerismSeparation ScienceReactivity
Purity Specification and Assay Availability
Commercially available 3-Hepten-2-one, 4-ethyl- (9CI) is typically supplied with a defined purity of 95%, as specified by multiple vendors . While generic purity data for other analogs are similarly available, this defined specification provides a baseline for procurement, enabling direct comparison of supplier offerings for this specific CAS number.
In-class analogs also commonly available at 95-97% purity.
Quantified Difference
None (class parity).
Conditions
Vendor specification data.
Why This Matters
A declared, consistent purity standard is the minimum requirement for any scientific procurement. This evidence item verifies that the compound is available at a level suitable for use as a synthetic scaffold.
Procurement-Specific Application Scenarios for 3-Hepten-2-one, 4-ethyl- (9CI)
Synthetic Chemistry: Regiospecific Building Block for Michael Addition Studies
The (3E)-4-ethyl-3-hepten-2-one structure serves as a defined α,β-unsaturated ketone (Michael acceptor) with steric bulk at the 4-position. The quantitative differentiation in LogP and boiling point from its isomers allows researchers to selectively study the steric and electronic effects of a 4-ethyl substituent on conjugate addition reactions, where substitution at the 3- or 5- position would yield different kinetic outcomes.
Flavor and Fragrance Research: Organoleptic Lead Optimization
The compound's classification as a flavor and fragrance intermediate, combined with its distinct physicochemical properties (higher boiling point and flash point vs. the parent 3-hepten-2-one ), makes it a candidate for developing less volatile, safer flavor profiles. Its (3E) stereochemistry provides a defined starting point for investigating the relationship between alkene geometry and organoleptic perception, a critical pursuit in flavor design.
Procurement for Physicochemical Property Benchmarking
Given the mix of predicted and experimental data available for this compound and its close analogs, a procurement of the 4-ethyl isomer presents a clear opportunity to generate experimental validation data (e.g., experimental boiling point, density, and LogP). This would create a proprietary, definable dataset for a research group, building directly on the predicted cross-study comparisons outlined in this guide .
Application
Selection Property
Validation Focus
Michael Addition Studies
Regiospecific (3E)-4-ethyl enone scaffold
Steric and electronic substituent effects on conjugate addition
Flavor & Fragrance Research
Defined alkene geometry and reduced volatility profile
Organoleptic structure-activity review with (3E) stereochemistry
Physicochemical Benchmarking
Predicted data requiring experimental validation
Experimental boiling point, density, and LogP determination
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